
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene is a halogenated organic compound with the molecular formula C3Cl5F This compound is characterized by the presence of five chlorine atoms and one fluorine atom attached to a three-carbon propene backbone
Vorbereitungsmethoden
The synthesis of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method includes the reaction of 1,1,3,3,3-Pentachloropropane with a fluorinating agent under controlled conditions. Industrial production methods often utilize large-scale halogenation reactors to ensure efficient and high-yield synthesis of the compound.
Analyse Chemischer Reaktionen
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other halogens or functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with halogens, hydrogen, or other electrophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form different alkenes or alkynes.
Common reagents used in these reactions include halogenating agents, hydrogen gas, and strong bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene can be compared with other halogenated propene derivatives, such as:
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Similar in structure but with additional fluorine atoms, leading to different chemical properties and reactivity.
1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane: Another closely related compound with variations in the position of halogen atoms.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
815-15-6 |
|---|---|
Molekularformel |
C3Cl5F |
Molekulargewicht |
232.3 g/mol |
IUPAC-Name |
1,1,3,3,3-pentachloro-2-fluoroprop-1-ene |
InChI |
InChI=1S/C3Cl5F/c4-2(5)1(9)3(6,7)8 |
InChI-Schlüssel |
JFPCQBWUOJIHLS-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Cl)Cl)(C(Cl)(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Hydroxyimino)-2-phenylethyl]-2-methylpyridin-1-ium chloride](/img/structure/B14749508.png)
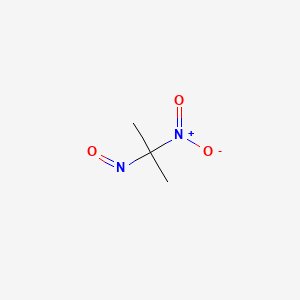
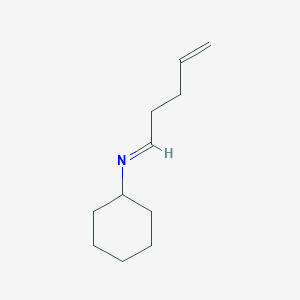
![8-Fluoro-4,5-dihydrobenzo[e][2]benzofuran-1,3-dione](/img/structure/B14749521.png)
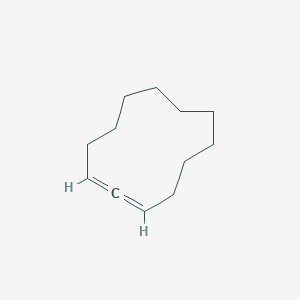
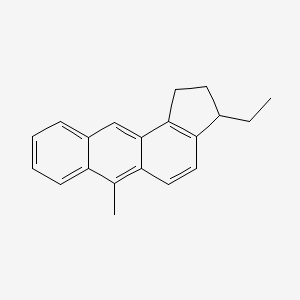
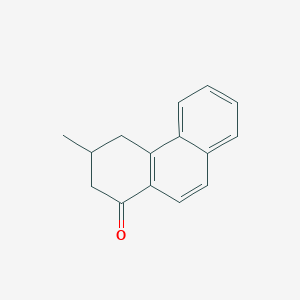

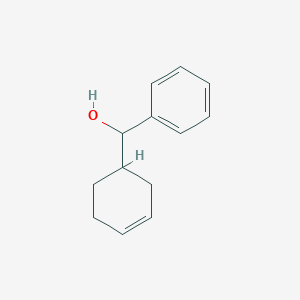

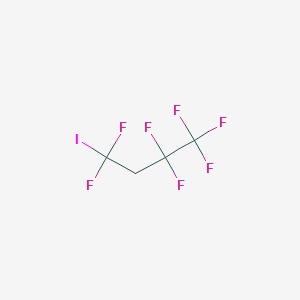
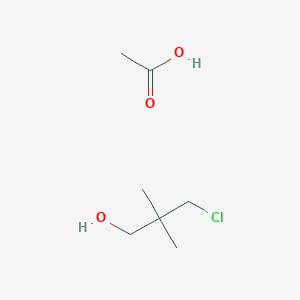

![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
